Chalcose

Descripción

Propiedades

Número CAS |

3150-28-5 |

|---|---|

Fórmula molecular |

C7H14O4 |

Peso molecular |

162.18 g/mol |

Nombre IUPAC |

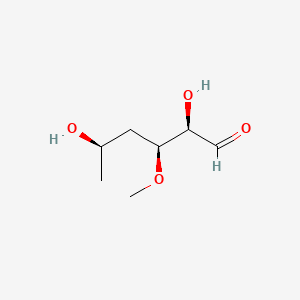

(2R,3S,5R)-2,5-dihydroxy-3-methoxyhexanal |

InChI |

InChI=1S/C7H14O4/c1-5(9)3-7(11-2)6(10)4-8/h4-7,9-10H,3H2,1-2H3/t5-,6+,7+/m1/s1 |

Clave InChI |

NFQHDCDVJNGLLP-VQVTYTSYSA-N |

SMILES |

CC(CC(C(C=O)O)OC)O |

SMILES isomérico |

C[C@H](C[C@@H]([C@H](C=O)O)OC)O |

SMILES canónico |

CC(CC(C(C=O)O)OC)O |

Origen del producto |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of D-Chalcose

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical structure, properties, and synthesis of D-chalcose, a significant dideoxy sugar. D-chalcose, also known as lankavose, is a component of various antibiotics, including chalcomycin and lankamycin.[1] Its unique structure and biological relevance make it a molecule of interest in medicinal chemistry and drug development.

Chemical Structure and Nomenclature

D-chalcose is systematically named 4,6-dideoxy-3-O-methyl-D-xylo-hexose .[1][2] This nomenclature precisely describes its structural features relative to its parent hexose, D-glucose.

-

Hexose Backbone: It is a six-carbon monosaccharide.

-

D-Configuration: The stereochemistry at the chiral carbon furthest from the carbonyl group (C5) corresponds to that of D-glyceraldehyde.[3][4][5] This means in the Fischer projection, the hydroxyl group on C5 is on the right side.

-

4,6-Dideoxy: The hydroxyl groups typically found at the 4th and 6th carbon positions of a hexose are replaced by hydrogen atoms.

-

3-O-methyl: The hydroxyl group at the 3rd carbon is etherified to a methyl group.

-

xylo-Hexose: This descriptor refers to the stereochemical arrangement of the hydroxyl groups. In the context of a D-hexose, the xylo- configuration indicates that the hydroxyl groups at C2 and C4 are on the same side, while the hydroxyl group at C3 is on the opposite side in the Fischer projection (before modifications like deoxygenation or methylation).

The structural derivation from D-glucose can be visualized as follows: epimerization at C3 (glucose to allose), methylation at C3, and deoxygenation at C4 and C6.

Logical Relationship: Derivation of D-Chalcose Structure

Caption: Logical derivation of D-chalcose from D-glucose.

Physicochemical and Quantitative Data

The key quantitative properties of D-chalcose and its methyl chalcoside derivative are summarized below for easy reference and comparison.

| Property | D-Chalcose | Methyl Chalcoside Derivative |

| CAS Registry Number | 3150-28-5[1] | - |

| Molecular Formula | C₇H₁₄O₄[1] | C₈H₁₆O₄ |

| Molecular Weight | 162.18 g/mol [1] | 176.21 g/mol [1] |

| Percent Composition | C: 51.84%, H: 8.70%, O: 39.46%[1] | C: 54.53%, H: 9.15%, O: 36.32%[1] |

| Melting Point | 96-99 °C[1] | 101.5-102 °C[1] |

| Specific Optical Rotation | [α]D²⁴ +120° → +76° (in water, c=1.5)[1] | [α]D²⁷ -21° (in chloroform, c=2.04)[1] |

Experimental Protocols: Synthesis of D-Chalcose

A facile synthesis of D-chalcose has been described, which involves the preparation of a dichloro derivative followed by reductive dehalogenation.[2][6]

Objective: To synthesize 4,6-dideoxy-3-O-methyl-D-xylo-hexose (D-chalcose).

Key Stages:

-

Chlorination: Reaction of a suitable starting material, such as methyl 3-O-methyl-D-glucopyranoside, with sulfuryl chloride. This step introduces chlorine atoms at the C4 and C6 positions with an inversion of configuration at C4, leading to a galacto- configuration.[6]

-

Reductive Dehalogenation: The resulting methyl 4,6-dichloro-4,6-dideoxy-3-O-methyl-D-galactopyranoside is then reduced.[2][6] This is achieved through hydrogenation over a W-4 Raney nickel catalyst under hydrogen pressure.[6] This step removes the chlorine atoms and replaces them with hydrogen.

-

Hydrolysis: The final step involves acid-catalyzed hydrolysis of the methyl glycoside to yield the free sugar, D-chalcose.[6]

Experimental Workflow: Synthesis of D-Chalcose

Caption: Workflow for the chemical synthesis of D-chalcose.

Biological Significance

D-chalcose is a constituent of several macrolide antibiotics, which are known for their antibacterial properties. The deoxy and methyl functionalities on the sugar moiety are often crucial for the biological activity of the parent antibiotic, influencing its binding to the bacterial ribosome and its pharmacokinetic properties. The study of D-chalcose and its synthesis is therefore vital for the development of new antibiotic derivatives and for understanding their mechanisms of action.

References

Chalcose: A Key Neutral Sugar Moiety in the Macrolide Antibiotic Chalcomycin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcomycin, a 16-membered macrolide antibiotic produced by Streptomyces bikiniensis, presents a unique structural deviation from many clinically significant macrolides.[1][2] A key feature of chalcomycin is the presence of the neutral sugar D-chalcose, in place of the more common amino sugars like mycaminose or desosamine.[2][3] This structural distinction, along with a 2,3-trans double bond in the macrolactone ring, is believed to contribute to its distinct biological activity profile.[2][3] This technical guide provides a comprehensive overview of chalcose as a critical component of chalcomycin, detailing its structure, biosynthesis, and role in the antibiotic's mechanism of action. The guide also includes a compilation of quantitative bioactivity data and detailed experimental protocols relevant to the study of chalcomycin.

Introduction to Chalcomycin and the Significance of this compound

Chalcomycin is a macrolide antibiotic first identified in the late 1950s from the soil bacterium Streptomyces bikiniensis.[1] It exhibits a range of antimicrobial activity, primarily against Gram-positive bacteria and certain Mycoplasma species.[1][2] The defining characteristic of chalcomycin is its chemical structure, which includes two deoxysugars, D-chalcose and D-mycinose, attached to a 16-membered macrolactone ring.[4][5]

The presence of the neutral sugar D-chalcose at the C-5 position of the macrolactone ring is particularly noteworthy.[2][6] In many other well-known 16-membered macrolides, such as tylosin, this position is occupied by an amino sugar, which is often crucial for their interaction with the bacterial ribosome.[2][6] The absence of the positively charged amino group in this compound suggests that chalcomycin may have a nuanced mechanism of interaction with its ribosomal target.[2][6]

Chemical Structure and Physicochemical Properties

Chalcomycin is a complex macrolide with distinct physicochemical properties that influence its solubility, stability, and pharmacokinetic profile.

Table 1: Physicochemical Data for Chalcomycin

| Property | Value |

| Molecular Formula | C35H56O14 |

| Molecular Weight | 696.8 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 223-227 °C |

| Solubility | Soluble in methanol, ethanol, chloroform; slightly soluble in water |

Biosynthesis of Chalcomycin with a Focus on this compound

The biosynthesis of chalcomycin is governed by a large polyketide synthase (PKS) gene cluster spanning over 60 kb in S. bikiniensis.[4][7] This cluster contains the genes necessary for the synthesis of the polyketide backbone, the deoxysugars, and subsequent modifications.[4][8]

The biosynthesis of dTDP-D-chalcose is a multi-step enzymatic process. The chalcomycin gene cluster contains a set of genes homologous to enzymes involved in deoxysugar biosynthesis.[4]

Table 2: Putative Genes Involved in D-Chalcose Biosynthesis in S. bikiniensis

| Gene | Proposed Function | Homology |

| chmCVI | dTDP-D-glucose synthase | Erythromycin biosynthesis (EryBI) |

| chmCIV | dTDP-glucose 4,6-dehydratase | Oleandomycin biosynthesis (OleN1) |

| chmCV | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | Erythromycin biosynthesis (EryBIV) |

| chmCVII | dTDP-4-keto-rhamnose reductase | Avermectin biosynthesis (AveBI) |

| chmCI | O-methyltransferase | Tylosin biosynthesis (TylF) |

| chmCII | C-methyltransferase | Tylosin biosynthesis (TylFa) |

| chmCIII | Glycosyltransferase | Tylosin biosynthesis (TylMII) |

Note: The functions of some genes are putative and based on homology to genes in other macrolide biosynthetic pathways.[4]

The proposed biosynthetic pathway begins with glucose-1-phosphate, which is converted to dTDP-D-glucose. A series of enzymatic reactions, including dehydration, epimerization, reduction, and methylation, then lead to the formation of dTDP-D-chalcose.[4] This activated sugar is subsequently transferred to the chalconolide core by a glycosyltransferase.[4]

Caption: Proposed biosynthetic pathway of chalcomycin.

Mechanism of Action

Like other macrolide antibiotics, the primary mechanism of action of chalcomycin is the inhibition of bacterial protein synthesis.[3][6] This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[3][6] This binding obstructs the passage of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein synthesis.[6]

Interestingly, some studies suggest that chalcomycin may have a dual-action mechanism. It has been shown to inhibit the incorporation of [14C]glycine into glycyl-tRNA in Staphylococcus aureus, suggesting a potential secondary target in the form of glycyl-tRNA synthetase, an enzyme not typically inhibited by macrolides.[2][3] This could contribute to its potent antimicrobial activity.[3]

Caption: Proposed mechanism of action of chalcomycin.

Antimicrobial Activity

Chalcomycin exhibits notable activity against a range of Gram-positive bacteria.[1] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

Table 3: Minimum Inhibitory Concentrations (MIC) of Chalcomycin and its Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Chalcomycin | Staphylococcus aureus (11 strains) | 0.05 - 0.78 | [2] |

| Chalcomycin | Staphylococcus aureus 209P | 4 | [5] |

| Chalcomycin | Streptococcus pyogenes (2 strains) | 0.19 and 0.78 | [2] |

| Dihydrochalcomycin | Staphylococcus aureus 209P | 32 | [5] |

| Chalcomycin E | Staphylococcus aureus 209P | >32 | [3] |

| 5-O-Mycaminosylchalcolactone | Staphylococcus aureus | >12.5 | [3] |

| 5-O-Mycaminosylchalcolactone | Streptococcus pneumoniae | >12.5 | [3] |

Experimental Protocols

Fermentation of Streptomyces bikiniensis and Extraction of Chalcomycin

Materials:

-

Streptomyces bikiniensis NRRL 2737

-

Seed medium and production medium (specific compositions can be optimized)

-

Shaker incubator

-

Centrifuge

-

Chloroform (CHCl₃)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Inoculation and Fermentation: Inoculate the seed medium with a spore suspension or vegetative mycelium of S. bikiniensis. Incubate at 28-30°C with shaking for 2-3 days. Transfer the seed culture to the production medium and incubate for 5-7 days under the same conditions.

-

Harvesting: Separate the mycelium from the culture broth by centrifugation.

-

Extraction: Adjust the pH of the supernatant to approximately 7.8 with NaHCO₃.[2] Extract the aqueous phase multiple times with an equal volume of chloroform.[2][9]

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄.[9] Filter and concentrate the extract in vacuo using a rotary evaporator to obtain the crude chalcomycin extract.[9]

Purification of Chalcomycin

Materials:

-

Crude chalcomycin extract

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., hexane, acetone, methanol, triethylamine)

-

Thin Layer Chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Silica Gel Chromatography: Subject the crude extract to flash silica gel chromatography. Elute with a gradient of acetone in hexane, often with a small percentage of triethylamine to reduce tailing.[2][9]

-

Fraction Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing chalcomycin.[1]

-

Size-Exclusion Chromatography: Pool the active fractions, concentrate, and apply to a Sephadex LH-20 column, eluting with methanol.[1] This step separates compounds based on size and polarity.

-

Final Purification: Further purification can be achieved by preparative HPLC to obtain pure chalcomycin.

Caption: General workflow for the purification of chalcomycin.

Structure Elucidation

Methods:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for determining the detailed chemical structure of chalcomycin, including the connectivity of atoms and the stereochemistry.[1]

-

X-ray Crystallography: Single-crystal X-ray analysis provides an unambiguous determination of the three-dimensional structure.[1]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

Chalcomycin stock solution

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10][11]

-

Serial Dilution: Perform a two-fold serial dilution of the chalcomycin stock solution in MHB across the wells of a 96-well plate.[11]

-

Inoculation: Add the prepared bacterial inoculum to each well.[11] Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.[10][11]

-

Reading Results: The MIC is the lowest concentration of chalcomycin that completely inhibits visible bacterial growth.[10][11]

Conclusion

This compound is a defining structural feature of the antibiotic chalcomycin, distinguishing it from many other 16-membered macrolides. Its neutral character likely influences the interaction of chalcomycin with the bacterial ribosome, and further investigation into its precise role in the antibiotic's mechanism of action is warranted. The elucidation of the chalcomycin biosynthetic gene cluster has provided valuable insights into the enzymatic machinery responsible for the synthesis of this unique macrolide. The experimental protocols detailed in this guide provide a framework for researchers to further explore the chemistry, biology, and therapeutic potential of chalcomycin and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Chalcomycins from Marine-Derived Streptomyces sp. and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. journals.asm.org [journals.asm.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Pivotal Role of Chalcose in the Biological Activity of Macrolides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrolide antibiotics, a cornerstone in the treatment of bacterial infections, are characterized by a macrocyclic lactone ring glycosidically linked to one or more deoxy sugars. The nature of these sugar moieties is critical in defining the pharmacological profile of the macrolide, including its antibacterial spectrum, target binding affinity, and susceptibility to resistance mechanisms. This technical guide provides an in-depth exploration of the role of chalcose, a neutral deoxy sugar, in the biological activity of macrolides. Through a comprehensive review of existing literature, this document will detail the structure-activity relationships conferred by the this compound moiety, present quantitative data on the activity of this compound-containing macrolides, and provide detailed experimental protocols for the assays cited. Furthermore, key pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex interplay between this compound and macrolide function.

Introduction: The Significance of Sugar Moieties in Macrolides

Macrolide antibiotics exert their bacteriostatic or bactericidal effects by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2] The macrolactone ring provides the foundational scaffold, but the attached deoxy sugars, typically positioned at C3 and C5, are crucial for the molecule's interaction with the ribosomal target and for its overall pharmacokinetic and pharmacodynamic properties.[3][4]

Most clinically significant macrolides, such as erythromycin, clarithromycin, and azithromycin, possess an amino sugar, desosamine, at the C5 position. The positive charge of the amino group on this sugar is thought to play a significant role in the binding to the negatively charged ribosomal RNA (rRNA).[5] In contrast, a subset of macrolides, exemplified by chalcomycin, feature a neutral sugar, D-chalcose, at this position.[5] This fundamental structural difference has profound implications for the biological activity of these compounds, influencing their mechanism of action and their ability to evade common resistance pathways.

The Structure and Function of this compound-Containing Macrolides

Chalcomycin, a 16-membered macrolide produced by Streptomyces bikiniensis, is the most well-studied example of a this compound-containing macrolide.[5] Its structure is distinguished by the presence of D-chalcose at the C5 position of the macrolactone ring and a 2,3-trans double bond.[5]

The absence of a positively charged amino group on the C5 sugar in chalcomycin suggests a different mode of interaction with the ribosomal binding pocket compared to traditional macrolides. While the fundamental mechanism of inhibiting protein synthesis by blocking the nascent peptide exit tunnel is conserved, the specific molecular interactions are altered.[6] It is hypothesized that the hydroxyl groups on the D-chalcose may form a distinct network of hydrogen bonds with the 23S rRNA, influencing the binding affinity and the orientation of the macrolide within the ribosomal tunnel.[6]

Quantitative Analysis of Biological Activity

The antibacterial activity of this compound-containing macrolides has been evaluated against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's potency. The following tables summarize the available MIC data for chalcomycin and its derivatives, providing a basis for comparison with other macrolides.

Table 1: Minimum Inhibitory Concentrations (MIC) of Chalcomycin against Various Bacterial Strains

| Compound | Microorganism | Strain(s) | MIC (µg/mL) | Reference(s) |

| Chalcomycin | Staphylococcus aureus | 11 susceptible strains | 0.05 - 0.78 (MIC₅₀ = 0.19) | [5] |

| Chalcomycin | Staphylococcus aureus | 209P | 4 | [7] |

| Chalcomycin | Streptococcus pyogenes | 2 susceptible strains | 0.19, 0.78 | [5] |

| Chalcomycin | Bacillus subtilis | N/A | 6.25 | [3] |

| Chalcomycin | Escherichia coli | N/A | >50 | [3] |

Table 2: Comparative MIC Values of Chalcomycin and its Derivatives against Staphylococcus aureus

| Compound | Strain | MIC (µg/mL) | Reference(s) |

| Chalcomycin | S. aureus 209P | 4 | [7] |

| Dihydrochalcomycin | S. aureus 209P | 32 | [7] |

| Chalcomycin B | S. aureus | 0.39 | [7] |

| Chalcomycin E | S. aureus 209P | >32 | [7] |

The Role of this compound in Ribosomal Binding and Overcoming Resistance

The interaction of macrolides with the ribosome is a critical determinant of their antibacterial efficacy. The sugar moieties at the C5 position play a pivotal role in this interaction.

Ribosomal Target Interaction

The primary binding site for macrolides is within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[4][8] The amino sugar of conventional macrolides forms a key hydrogen bond with the N1 of adenine 2058 (A2058) in the 23S rRNA.[1] Methylation of this residue by Erm methyltransferases is a common mechanism of resistance, as it sterically hinders the binding of the macrolide.[1]

The neutral this compound sugar of chalcomycin lacks the amino group responsible for this specific interaction. While this might suggest a weaker binding affinity, the hydroxyl groups of this compound can still form hydrogen bonds with other residues in the ribosomal tunnel.[6] This altered binding mode may be advantageous in certain contexts, potentially allowing for activity against some macrolide-resistant strains. However, chalcomycin does exhibit cross-resistance with other macrolides, indicating a significant overlap in their binding sites.[5]

Evasion of Resistance Mechanisms

The two primary mechanisms of acquired macrolide resistance are target site modification (e.g., erm methylation) and active drug efflux.[1]

-

Erm-mediated Resistance: The absence of the C3-cladinose sugar in some newer macrolides, known as ketolides, has been shown to reduce their ability to induce erm gene expression, thereby overcoming this resistance mechanism.[9][10] While chalcomycin possesses a C3 sugar (mycinose), the influence of the neutral C5 this compound on the induction of erm resistance is an area that requires further investigation. The altered interaction with the A2058 region due to the lack of an amino sugar could potentially modulate the induction of resistance.

-

Efflux Pumps: Macrolide-specific efflux pumps, such as those encoded by mef and msr genes, actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration.[11][12] The susceptibility of this compound-containing macrolides to these efflux systems has not been extensively studied. The physicochemical properties of the macrolide, including its charge and lipophilicity, can influence its recognition and transport by efflux pumps. The neutrality of this compound may alter the overall properties of the macrolide, potentially affecting its interaction with these pumps.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-containing macrolides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

-

Preparation of Chalcomycin Stock Solution: Dissolve chalcomycin in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a series of twofold dilutions.

-

Inoculum Preparation: From a fresh culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation of Microtiter Plate: In a 96-well microtiter plate, add 50 µL of the appropriate chalcomycin dilution to each well. Then, add 50 µL of the prepared bacterial inoculum to each well. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of chalcomycin at which there is no visible growth (turbidity) in the well.

Ribosome Binding Assay

These assays are used to determine the affinity of a macrolide for the bacterial ribosome.

Protocol: Fluorescence Polarization (FP) Assay

This method measures the binding of a fluorescently labeled macrolide to the ribosome.

-

Reagents and Buffers:

-

Purified 70S ribosomes from a susceptible bacterial strain (e.g., E. coli MRE600).

-

Fluorescently labeled macrolide (e.g., BODIPY-erythromycin).

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM MgCl₂, 150 mM NH₄Cl, 4 mM 2-mercaptoethanol).

-

-

Equilibrium Binding Assay:

-

In a black 96-well microplate, add a fixed concentration of the fluorescently labeled macrolide.

-

Add increasing concentrations of purified 70S ribosomes to the wells.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Measure the fluorescence polarization using a suitable plate reader. The increase in polarization is proportional to the amount of fluorescent macrolide bound to the ribosome.

-

-

Competitive Binding Assay:

-

In a black 96-well microplate, add a fixed concentration of both the fluorescently labeled macrolide and the 70S ribosomes.

-

Add increasing concentrations of the unlabeled competitor macrolide (e.g., chalcomycin).

-

Incubate to reach equilibrium.

-

Measure the fluorescence polarization. A decrease in polarization indicates the displacement of the fluorescent macrolide by the competitor, allowing for the determination of the competitor's binding affinity (Ki).

-

Visualizations of Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts discussed in this guide.

General Mechanism of Macrolide Action

Caption: General mechanism of action of macrolide antibiotics.

Workflow for MIC Determination (Broth Microdilution)

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship of this compound in Ribosome Interaction

Caption: Role of C5 sugar in macrolide-ribosome interaction.

Conclusion and Future Directions

The presence of the neutral sugar this compound at the C5 position of the macrolide scaffold imparts distinct biological properties. While the fundamental mechanism of protein synthesis inhibition is maintained, the altered interaction with the ribosomal target due to the absence of a charged amino group presents both challenges and opportunities. The quantitative data available for chalcomycin suggests modest to good activity against Gram-positive bacteria.

Future research should focus on a more comprehensive evaluation of a wider range of this compound-containing macrolide analogs to establish a clearer structure-activity relationship for this class of compounds. High-resolution structural studies of chalcomycin bound to the ribosome are crucial to elucidate the precise molecular interactions and to understand how the neutral sugar modulates binding. Furthermore, a detailed investigation into the susceptibility of this compound-containing macrolides to various efflux pumps and their ability to evade or induce erm-mediated resistance will be critical in assessing their potential as next-generation antibiotics. The synthesis of novel chalcomycin derivatives with modifications to the this compound moiety or other parts of the macrolactone ring could lead to the development of potent new drugs capable of overcoming existing macrolide resistance.

References

- 1. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Look and Outlook on Enzyme-Mediated Macrolide Resistance [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The structural basis of macrolide-ribosome binding assessed using mutagenesis of 23S rRNA positions 2058 and 2059 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships of ketolides vs. macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of efflux pumps in macrolide resistance in Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efflux-Mediated Macrolide Resistance in Clinical Streptococcus Isolates: A Comparative Molecular Study - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Crystalline Chalcocite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcocite (Cu₂S) is a copper sulfide mineral of significant interest due to its unique physical and chemical properties, which make it relevant in various fields, including materials science and potentially in pharmaceutical research as a nanoparticle-based agent. This technical guide provides an in-depth analysis of the core physical and chemical characteristics of crystalline chalcocite, detailed experimental protocols for its characterization, and visualizations of key processes.

Physical Properties

Crystalline chalcocite exhibits distinct physical properties that are crucial for its identification and application. These properties are summarized in the tables below.

General Physical Properties

| Property | Value | Source |

| Color | Dark gray to black | [1] |

| Luster | Metallic | [1] |

| Transparency | Opaque | [1] |

| Streak | Shiny black to lead gray | [1] |

| Hardness (Mohs) | 2.5 - 3 | [1] |

| Specific Gravity | 5.5 - 5.8 g/cm³ | [1] |

| Cleavage | Imperfect in two directions | [1] |

| Fracture | Conchoidal | [1] |

Crystallographic Properties

Chalcocite undergoes a phase transition at approximately 105°C, altering its crystal structure.[1]

| Temperature Range | Crystal System | Space Group | Unit Cell Parameters | Source |

| Below ~105°C (Low Chalcocite) | Monoclinic (pseudo-orthorhombic) | P2₁/c | a = 15.246 Å, b = 11.884 Å, c = 13.494 Å, β = 116.35° | [2] |

| Above ~105°C (High Chalcocite) | Hexagonal | P6₃/mmc | a = 3.95 Å, c = 6.75 Å | [3] |

Electrical and Optical Properties

Chalcocite is a p-type semiconductor, and its electrical properties can be influenced by stoichiometry and temperature.[4][5]

| Property | Value | Conditions | Source |

| Electrical Conductivity | ~1800 S/m | Nominal density 5.65 g/cc | [4] |

| Resistivity | 5.72 x 10⁵ Ω/sq | Cu₂S phase | [5][6] |

| Band Gap | 1.87 eV | Cu₂S phase | [5][6] |

Chemical Properties

The chemical behavior of chalcocite is primarily defined by its composition as a copper sulfide.

Composition

| Element | Symbol | Weight Percentage |

| Copper | Cu | ~79.85% |

| Sulfur | S | ~20.15% |

Thermodynamic Properties

The thermodynamic data for crystalline chalcocite (Cu₂S) are essential for understanding its stability and reactivity.

| Property | Symbol | Value | Unit |

| Standard Molar Enthalpy of Formation (at 298.15 K) | ΔH°f | -79.5 | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation (at 298.15 K) | ΔG°f | -86.2 | kJ/mol |

| Standard Molar Entropy (at 298.15 K) | S° | 120.5 | J/(mol·K) |

Chemical Reactivity and Leaching

Chalcocite is relatively reactive, especially in acidic and oxidizing environments. This reactivity is exploited in hydrometallurgical processes for copper extraction. The leaching of chalcocite typically proceeds in two main stages.

The overall leaching reaction in a chloride medium can be summarized as: Cu₂S + 0.5O₂ + 2H⁺ + 4Cl⁻ → 2CuCl₂⁻ + H₂O + S⁰[7]

This process involves an initial rapid conversion of chalcocite to a covellite-like intermediate, followed by a slower second stage.[3]

Key Process Visualizations

Chalcocite Phase Transition

The following diagram illustrates the temperature-induced phase transition of chalcocite.

References

- 1. Heat Capacity Enthalpies of Cuprous and Cupric Sulfides - 911Metallurgist [911metallurgist.com]

- 2. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 3. mdpi.com [mdpi.com]

- 4. msaweb.org [msaweb.org]

- 5. researchgate.net [researchgate.net]

- 6. chalcogen.ro [chalcogen.ro]

- 7. desarrollocurricular.uantof.cl [desarrollocurricular.uantof.cl]

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of D-Chalcose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-chalcose, a 4,6-dideoxy-3-O-methyl-D-xylo-hexose, is a naturally occurring monosaccharide and a key component of various macrolide antibiotics, including chalcomycin. Its unique structural features, particularly the presence of two deoxy centers and a methylated hydroxyl group, significantly influence its three-dimensional structure and, consequently, its biological activity. This technical guide provides a comprehensive overview of the stereochemistry and conformational analysis of D-chalcose, detailing the experimental and computational methodologies used to elucidate its structure and preferred conformations in solution. This document is intended to serve as a valuable resource for researchers in carbohydrate chemistry, medicinal chemistry, and drug development.

Introduction

D-chalcose, with the systematic name 4,6-dideoxy-3-O-methyl-D-xylo-hexose, is a deoxysugar that plays a crucial role in the biological activity of several macrolide antibiotics. The stereochemical arrangement of its chiral centers and its conformational flexibility are fundamental to its interaction with biological targets. Understanding these structural aspects is paramount for the rational design of novel antibiotic derivatives with improved efficacy and pharmacokinetic profiles.

This guide will delve into the stereochemical assignment of D-chalcose, followed by a detailed exploration of its conformational behavior in solution, primarily determined through Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereochemistry of D-Chalcose

The stereochemistry of D-chalcose is defined by the spatial arrangement of the substituents around its chiral centers. As a D-sugar, the hydroxyl group on the highest numbered chiral carbon (C5) is on the right in the Fischer projection. The xylo-configuration indicates that the hydroxyl groups at C2 and C4 are on the same side, while the hydroxyl group (or in this case, the methoxy group) at C3 is on the opposite side in the Fischer projection.

Key Stereochemical Features:

-

D-Configuration: Determined by the orientation of the C5 substituent.

-

xylo-Hexose: Defines the relative stereochemistry at C2, C3, and C4.

-

4,6-Dideoxy: Lacks hydroxyl groups at the C4 and C6 positions.

-

3-O-Methyl: The hydroxyl group at C3 is replaced by a methoxy group.

Conformational Analysis of D-Chalcose

In solution, D-chalcose, like most hexopyranoses, exists predominantly in a chair conformation. The conformational equilibrium is influenced by the steric and electronic effects of its substituents. The absence of hydroxyl groups at C4 and C6, and the presence of a methoxy group at C3, significantly impact the conformational preference compared to more common hexoses like D-glucose.

The primary method for elucidating the conformation of D-chalcose in solution is high-resolution NMR spectroscopy. Analysis of proton-proton coupling constants (³JH,H) provides detailed information about the dihedral angles between adjacent protons, which in turn defines the ring conformation.

NMR Spectroscopic Data

While a complete, publicly available high-resolution NMR dataset for free D-chalcose is not readily found in the literature, data for the chalcose moiety within the antibiotic chalcomycin provides valuable insights. It is important to note that the conformation of the sugar can be influenced by its linkage to the aglycone.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the D-Chalcose Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~4.5-5.0 | ~95-105 |

| 2 | ~3.5-4.0 | ~70-80 |

| 3 | ~3.0-3.5 | ~80-85 |

| 4ax | ~1.5-1.8 | ~35-40 |

| 4eq | ~2.0-2.3 | ~35-40 |

| 5 | ~3.8-4.2 | ~65-70 |

| 6 (CH₃) | ~1.2-1.4 | ~15-20 |

| 3-OCH₃ | ~3.4-3.6 | ~55-60 |

Note: These are approximate chemical shift ranges based on data for similar deoxysugars and the this compound moiety in antibiotics. Exact values can vary with solvent and temperature.

Analysis of Proton-Proton Coupling Constants

The vicinal proton-proton coupling constants (³JH,H) are crucial for determining the dihedral angles between protons on adjacent carbons and thus the conformation of the pyranose ring. The Karplus equation relates the magnitude of the coupling constant to the dihedral angle.

Table 2: Expected ³JH,H Coupling Constants for Chair Conformations of D-Chalcose

| Coupling | Dihedral Angle (°) | Expected J-value (Hz) | Orientation |

| J₁,₂ₐ | ~180 | 8 - 10 | ax-ax |

| J₁,₂ₑ | ~60 | 2 - 4 | ax-eq |

| J₂,₃ₐ | ~180 | 8 - 10 | ax-ax |

| J₂,₃ₑ | ~60 | 2 - 4 | ax-eq |

| J₃,₄ₐₓ | ~180 | 8 - 10 | ax-ax |

| J₃,₄ₑ | ~60 | 2 - 4 | ax-eq |

| J₄ₐₓ,₅ | ~180 | 8 - 10 | ax-ax |

| J₄ₑ,₅ | ~60 | 2 - 4 | ax-eq |

Note: 'a' denotes an axial proton and 'e' an equatorial proton.

Based on the xylo-configuration, the substituents at C1 (in the α-anomer), C2, and C5 are expected to be axial in the more stable chair conformation, while the methoxy group at C3 would be equatorial. The C4 position lacks a hydroxyl group, having two protons. Analysis of the coupling constants of these C4 protons with H3 and H5 is critical for confirming the chair conformation.

Experimental Protocols

Synthesis of D-Chalcose

A common synthetic route to D-chalcose involves the modification of a readily available starting material like D-glucose. One reported synthesis involves the preparation of methyl 4,6-dichloro-4,6-dideoxy-3-O-methyl-D-galactopyranoside followed by its reduction.[1][2]

General Synthetic Scheme:

-

Protection of the anomeric center and other hydroxyl groups of a suitable starting monosaccharide.

-

Selective deoxygenation at the C4 and C6 positions.

-

Methylation of the C3 hydroxyl group.

-

Deprotection to yield D-chalcose.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified D-chalcose in 0.5 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

For samples in D₂O, lyophilize the sample from D₂O two to three times to exchange hydroxyl protons with deuterium.

-

Add a small amount of an internal standard (e.g., TSP or TMS) for chemical shift referencing if required.

NMR Experiments:

-

1D ¹H NMR: To observe the proton chemical shifts and coupling constants.

-

1D ¹³C NMR (with proton decoupling): To determine the chemical shifts of the carbon atoms.

-

2D COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the spin system, aiding in the assignment of proton signals.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, facilitating the assignment of both ¹H and ¹³C spectra.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, useful for confirming assignments and identifying the position of the methyl group.

-

1D Selective NOE (Nuclear Overhauser Effect) or 2D NOESY/ROESY: To determine the spatial proximity of protons. For example, observing a NOE between H1 and H3/H5 can help to confirm their relative stereochemistry and the overall conformation.

Visualization of Key Concepts

Conformational Equilibrium of D-Chalcose

The following diagram illustrates the equilibrium between the two chair conformations of α-D-chalcose.

Workflow for Stereochemical and Conformational Analysis

The logical flow for determining the structure and conformation of a carbohydrate-like D-chalcose is depicted below.

Conclusion

The stereochemistry and conformational preferences of D-chalcose are intricate yet critical determinants of its biological function, particularly in the context of macrolide antibiotics. This guide has outlined the key structural features of D-chalcose and detailed the primary experimental technique, NMR spectroscopy, used for its conformational analysis. A thorough understanding of these principles is essential for scientists engaged in the fields of carbohydrate chemistry, natural product synthesis, and the development of new therapeutic agents. Further research to obtain and publish a complete and detailed NMR dataset for free D-chalcose would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to Natural Product Derivatives Containing the Chalcose Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products have historically been a rich source of therapeutic agents and lead compounds for drug discovery. Among the vast diversity of natural product scaffolds, those containing unique sugar moieties often exhibit remarkable biological activities. This technical guide focuses on a specific class of such compounds: natural product derivatives containing the chalcose moiety. This compound, a 4,6-dideoxy-3-O-methyl-D-xylo-hexose, is a deoxysugar found incorporated into the structure of several macrolide antibiotics.[1] The presence of this sugar is often crucial for the biological activity of the parent molecule. This guide will provide a comprehensive overview of the core structures, biological activities, and mechanisms of action of prominent this compound-containing natural products and their derivatives. Detailed experimental protocols for their isolation, characterization, and biological evaluation are also presented to aid researchers in this field.

Core Natural Products Containing the this compound Moiety

The most well-characterized natural products containing a this compound moiety are macrolide antibiotics, primarily produced by various species of Streptomyces. These compounds are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. The this compound sugar is a key component of several important macrolides, including lankamycin and chalcomycin.

Lankamycin and Its Derivatives

Lankamycin is a 14-membered macrolide antibiotic produced by Streptomyces rochei.[2] It is often co-produced with the structurally unrelated antibiotic, lankacidin. While lankamycin itself possesses moderate antibacterial activity, it exhibits a significant synergistic effect with lankacidin, potently inhibiting bacterial growth.[2][3] The lankamycin structure features a D-chalcose sugar attached to the C5 position of the aglycone.[4]

Several derivatives of lankamycin have been isolated from mutant strains of S. rochei, providing valuable insights into the structure-activity relationships of this class of compounds. These include 8-deoxylankamycin and 15-deoxylankamycin, which result from the disruption of specific P450 hydroxylase genes in the lankamycin biosynthetic pathway.[5]

Chalcomycin and Its Derivatives

Chalcomycin is a 16-membered macrolide antibiotic isolated from Streptomyces bikiniensis.[6] A distinguishing feature of chalcomycin is the presence of a neutral D-chalcose sugar, in contrast to the amino sugars found in many other 16-membered macrolides.[6][7] This structural difference contributes to its unique biological activity profile. Chalcomycin exhibits activity primarily against Gram-positive bacteria.[6][8] Derivatives such as chalcomycin B have also been identified.[8]

Neutramycin

Neutramycin is another macrolide antibiotic that contains a this compound-related sugar moiety. Its complex structure contributes to its antibacterial properties.[9]

Biological Activity and Data Presentation

The primary biological activity of this compound-containing natural products is their antibacterial effect against a range of pathogens, particularly Gram-positive bacteria. The mechanism of action for these macrolides is the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically in the nascent peptide exit tunnel (NPET).[4][10] This binding event physically obstructs the passage of the elongating polypeptide chain, leading to premature dissociation of peptidyl-tRNA and termination of protein synthesis.[10]

The following tables summarize the available quantitative data on the biological activity of these compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound-Containing Natural Products and Their Derivatives against Various Bacterial Strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Chalcomycin | Staphylococcus aureus (11 strains) | 0.05 - 0.78 | [6] |

| Chalcomycin | Staphylococcus aureus (MIC50) | 0.19 | [6] |

| Chalcomycin | Streptococcus pyogenes (2 strains) | 0.19, 0.78 | [6] |

| Lankamycin | Staphylococcus aureus | Moderate Activity | [11] |

| Lankamycin | Bacillus subtilis | Moderate Activity | [11] |

| Lankamycin | Micrococcus luteus | Moderate Activity | [11] |

Table 2: Cytotoxicity Data (IC50) of Macrolide Antibiotics against a Human Liver Cell Line.

| Compound | Cell Line | IC50 (µM) | Reference |

| Erythromycin base | Chang liver cells | >1000 | [12] |

| Azithromycin | Chang liver cells | >1000 | [12] |

| Clarithromycin | Chang liver cells | ~500 | [12] |

| Roxithromycin | Chang liver cells | ~400 | [12] |

Note: Specific IC50 data for this compound-containing macrolides against cancer cell lines is limited in the publicly available literature. The data presented here for other macrolides provides a general reference for their cytotoxic potential.

Mechanism of Action: Inhibition of Protein Synthesis

The binding of this compound-containing macrolides to the bacterial ribosome is a highly specific interaction. The this compound moiety itself plays a crucial role in this binding. For instance, in the lankamycin-ribosome complex, the this compound sugar forms hydrogen bonds with nucleotides of the 23S rRNA within the exit tunnel.[4] This interaction, along with other contacts between the macrolide and the ribosome, stabilizes the complex and effectively blocks protein synthesis. The synergistic activity of lankamycin with lankacidin is due to their binding to adjacent sites on the ribosome; lankamycin blocks the exit tunnel while lankacidin inhibits the peptidyl transferase center, the site of peptide bond formation.[4]

Experimental Protocols

Isolation and Purification of Lankamycin from Streptomyces rochei

This protocol outlines the general steps for the isolation and purification of lankamycin from a fermentation culture of Streptomyces rochei.[9][11]

a. Fermentation:

-

Prepare a seed culture of S. rochei in a suitable medium (e.g., yeast extract-malt extract broth).

-

Incubate the seed culture at 28-30°C with shaking for 2-3 days.

-

Inoculate a production medium with the seed culture.

-

Incubate the production culture at 28-30°C with shaking for 5-7 days.

b. Extraction:

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure to obtain a crude extract.

c. Chromatographic Purification:

-

Size-Exclusion Chromatography: Dissolve the crude extract in methanol and apply it to a Sephadex LH-20 column. Elute with methanol to remove high molecular weight impurities.

-

Silica Gel Chromatography: Pool the fractions containing lankamycin and apply them to a silica gel column. Elute with a gradient of chloroform-methanol to separate lankamycin from other less polar compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile-water) to obtain highly pure lankamycin.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a generalized protocol for determining the MIC of an antimicrobial agent against a bacterial strain.[13][14]

a. Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (approximately 5 x 10^5 CFU/mL).

b. Inoculation and Incubation:

-

Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

c. Interpretation:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general workflow for the structural characterization of macrolide antibiotics using NMR.[1][15]

a. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, CD3OD, or pyridine-d5).

-

Transfer the solution to an NMR tube.

b. NMR Data Acquisition:

-

Acquire a standard set of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D ¹H NMR: Provides information on the number and chemical environment of protons.

-

1D ¹³C NMR: Provides information on the number and types of carbon atoms.

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, helping to establish connectivity within spin systems.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining stereochemistry.

-

c. Structure Elucidation:

-

Analyze the 1D and 2D NMR data to assign all proton and carbon signals.

-

Use the correlations from COSY, HSQC, and HMBC spectra to piece together the carbon skeleton and identify the positions of substituents.

-

Confirm the stereochemistry using NOESY data and by comparing chemical shifts and coupling constants to known compounds.

Conclusion

Natural product derivatives containing the this compound moiety represent a promising class of antibacterial agents. The macrolide antibiotics lankamycin and chalcomycin serve as prime examples, demonstrating potent activity against Gram-positive bacteria through the inhibition of protein synthesis. The unique structural features conferred by the this compound sugar are critical for their biological function. Further research into the biosynthesis of these compounds and the generation of novel derivatives through synthetic and biosynthetic approaches holds significant potential for the development of new and effective antibiotics to combat the growing challenge of antimicrobial resistance. The detailed experimental protocols provided in this guide offer a foundation for researchers to explore this fascinating area of natural product chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Accumulation of lankamycin derivative with a branched-chain sugar from a blocked mutant of this compound biosynthesis in Streptomyces rochei 7434AN4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macrolide and Ketolide Antibiotics Inhibit the Cytotoxic Effect of Trastuzumab Emtansine in HER2-Positive Breast Cancer Cells: Implication of a Potential Drug-ADC Interaction in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of the synergistic antibiotic pair, lankamycin and lankacidin, in complex with the large ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chalcomycin biosynthesis gene cluster from Streptomyces bikiniensis: novel features of an unusual ketolide produced through expression of the chm polyketide synthase in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 12. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

Chalcose-Containing Macrolides Beyond Chalcomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolide antibiotics represent a cornerstone in the management of bacterial infections. Their characteristic macrocyclic lactone ring, appended with one or more deoxy sugars, is a scaffold ripe for structural and functional diversification. Within this class, a specialized subgroup contains the neutral sugar D-chalcose. While chalcomycin is the most well-known member, a number of other chalcose-containing macrolides have been isolated and characterized, offering unique biological activities and potential for further drug development. This technical guide provides an in-depth overview of these macrolides, focusing on their chemical structures, biological activities, and the experimental methodologies employed in their study.

Identified this compound-Containing Macrolides

Beyond chalcomycin, several other macrolides featuring a this compound moiety have been identified from various Streptomyces species. These include swalpamycin, chalcomycin B, chalcomycin E, dihydrochalcomycin, and GERI-155. Each of these compounds exhibits a unique structural variation, which in turn influences its biological activity.

Chemical Structures

The core structure of these macrolides is a 16-membered lactone ring. The key distinguishing features lie in the substitutions on this ring and the aglycone.

-

Swalpamycin: Isolated from Streptomyces sp. Y-84,30967, swalpamycin is a 16-membered neutral macrolide with the molecular formula C37H56O14. It contains a novel aglycone named swalpanolide.[1]

-

Chalcomycin B: This derivative of chalcomycin is produced by the marine isolate Streptomyces sp. B7064.[2]

-

Chalcomycin E and Dihydrochalcomycin: These are also derivatives of chalcomycin, with modifications to the macrolide ring.[3]

-

GERI-155: A macrolide antibiotic related to chalcomycin.[4]

Quantitative Biological Activity

The antimicrobial potential of these this compound-containing macrolides has been primarily assessed through the determination of their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The available data is summarized in the tables below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound-Containing Macrolides against Staphylococcus aureus

| Compound | Strain | MIC (µg/mL) | Reference |

| Chalcomycin | 11 susceptible strains (MIC50) | 0.19 | [5] |

| Chalcomycin | S. aureus 209P | 32 | [3] |

| Chalcomycin B | Not specified | Not specified | [2] |

| Chalcomycin E | S. aureus 209P | >32 | [3] |

| Dihydrochalcomycin | S. aureus 209P | 4 | [3] |

| Swalpamycin | Not specified | Active against Gram-positive bacteria, including erythromycin-resistant strains | [6] |

| GERI-155 | Not specified | Active against Gram-positive bacteria | [7] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Chalcomycin against other Gram-Positive Bacteria

| Compound | Organism | Strain(s) | MIC (µg/mL) | Reference |

| Chalcomycin | Streptococcus pyogenes | 2 susceptible strains | 0.19 - 0.78 | [5] |

Biosynthesis of this compound-Containing Macrolides

The biosynthesis of these complex natural products is orchestrated by large, multi-modular enzymes known as polyketide synthases (PKSs), in conjunction with a suite of tailoring enzymes. The biosynthetic gene cluster for chalcomycin in Streptomyces bikiniensis has been identified and characterized, providing a model for understanding the formation of other members of this family.[8]

The process begins with the assembly of the polyketide backbone by the PKS modules. Each module is responsible for the addition and modification of a specific extender unit. Following the formation of the macrolactone ring, tailoring enzymes, including glycosyltransferases, attach the deoxysugar moieties, such as D-chalcose. The biosynthesis of the sugar itself is a separate pathway involving a series of enzymatic steps.

Caption: Generalized biosynthetic pathway for chalcomycin.

Experimental Protocols

The isolation, purification, and structural elucidation of this compound-containing macrolides rely on a combination of chromatographic and spectroscopic techniques. The following sections provide detailed methodologies for these key experiments.

Fermentation and Isolation

A general protocol for the fermentation of the producing Streptomyces strain and subsequent isolation of the macrolide is as follows. Specific media components and growth conditions may vary depending on the strain.

-

Inoculum Preparation: Aseptically transfer a loopful of a mature culture of the producing Streptomyces strain from an agar slant to a baffled flask containing a suitable seed medium. Incubate on a rotary shaker at the optimal temperature and agitation speed for 2-3 days.

-

Production Fermentation: Inoculate the production medium in a larger fermenter with the seed culture. The production medium is typically a complex medium containing sources of carbon, nitrogen, and minerals. Ferment for 5-10 days under controlled conditions of temperature, pH, and aeration.

-

Extraction of the Macrolide: After fermentation, centrifuge the broth to separate the mycelium from the supernatant. The macrolide can be extracted from either the mycelial cake or the supernatant, or both, using an appropriate organic solvent such as ethyl acetate or chloroform.

-

Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude extract is a complex mixture of metabolites. Purification of the target macrolide is typically achieved using a multi-step chromatographic process.

-

Column Chromatography: The crude extract is first fractionated by column chromatography on silica gel or other stationary phases, using a gradient of solvents with increasing polarity.

-

Preparative HPLC: Fractions containing the desired macrolide, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled and subjected to preparative reverse-phase HPLC (RP-HPLC).

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate, is employed.

-

Detection: UV detection at a wavelength where the macrolide absorbs (e.g., 230-280 nm) is used to monitor the elution.

-

Fraction Collection: Fractions corresponding to the peak of the target macrolide are collected.

-

-

Final Purification: The collected fractions are concentrated, and the purity of the isolated compound is assessed by analytical HPLC.

Caption: General workflow for the HPLC purification of macrolides.

Structural Elucidation

The definitive structure of the purified macrolide is determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its elemental composition. Electrospray ionization (ESI) is a commonly used ionization technique.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides information about the structure of the molecule, including the sugar moieties and the macrolactone core.

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR: A suite of 2D NMR experiments is crucial for assembling the complete structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of protons within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for connecting different spin systems and determining the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.

-

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is quantified by determining the MIC using standard methods such as broth microdilution or agar dilution.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).

-

Serial Dilutions: Prepare a series of twofold dilutions of the macrolide in a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each dilution with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the direct interaction of these this compound-containing macrolides with specific host cell signaling pathways. Their primary mechanism of action is understood to be the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[5] Further research is required to explore any potential immunomodulatory or other effects on host cell signaling.

Conclusion

The this compound-containing macrolides represent a structurally diverse and biologically interesting subgroup of natural products. While chalcomycin remains the most studied, compounds like swalpamycin and the other chalcomycin derivatives exhibit promising antimicrobial activities. The application of modern chromatographic and spectroscopic techniques is essential for their isolation and structural characterization. Further investigation into their biosynthesis could open avenues for combinatorial biosynthesis and the generation of novel analogs with improved therapeutic properties. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of these unique natural products.

References

- 1. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. journals.asm.org [journals.asm.org]

- 4. emerypharma.com [emerypharma.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Total Synthesis of D-Chalcose and its Epimers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the total synthesis of D-chalcose, a significant component of various macrolide antibiotics, and its C-3 epimer. The presented nine-step synthesis is efficient and provides access to both epimers from a common intermediate. These application notes are intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

D-chalcose (4,6-dideoxy-3-O-methyl-D-xylo-hexopyranose) is a deoxysugar found in the structure of several important macrolide antibiotics, including chalcomycin, neutramycin, and lankamycin.[1][2] The unique structural features of D-chalcose and its influence on the biological activity of these antibiotics have made it a target of interest for synthetic chemists. An efficient and stereocontrolled synthesis of D-chalcose and its epimers is crucial for the development of novel antibiotic analogues and for structure-activity relationship (SAR) studies.

This application note details a nine-step total synthesis of D-chalcose and its C-3 epimer with overall yields of 23% and 24%, respectively.[1][2] The key features of this synthesis include a Grignard reaction to establish the stereocenter at C-3 and a Sharpless asymmetric dihydroxylation to introduce the stereochemistry at C-2.[1][2]

Synthetic Strategy Overview

The retrosynthetic analysis for D-chalcose and its C-3 epimer reveals a convergent approach starting from simple achiral precursors. The key bond disconnections lead back to a central vinyl ether intermediate, which is assembled from commercially available starting materials. The stereochemistry at C-3 is established early in the synthesis, and the C-2 stereocenter is introduced later via an asymmetric dihydroxylation, allowing for the synthesis of both D-chalcose and its C-3 epimer from a common precursor.

Caption: Retrosynthetic analysis of D-chalcose and its C-3 epimer.

Experimental Protocols

The following protocols are adapted from the work of Sun et al. (2013).[1][2]

Synthesis of D-Chalcose

Step 1: Synthesis of (E)-1-(vinyloxy)but-2-ene (Intermediate 2)

-

To a solution of crotonaldehyde (1.0 equiv) in THF at 0 °C is added vinylmagnesium bromide (1.2 equiv).

-

The reaction is stirred for 2 hours at 0 °C and then quenched with saturated aqueous NH4Cl.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude alcohol is then subjected to a Swern oxidation using oxalyl chloride (1.5 equiv) and DMSO (2.0 equiv) in CH2Cl2 at -78 °C, followed by the addition of triethylamine (5.0 equiv).

-

The resulting aldehyde is purified by flash column chromatography.

Step 2: Synthesis of (3R,4E)-hex-4-en-3-ol (Intermediate 3)

-

To a solution of the aldehyde from Step 1 in anhydrous THF at -78 °C is added methylmagnesium bromide (1.2 equiv).

-

The reaction is stirred for 2 hours at -78 °C and then warmed to room temperature.

-

The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated.

Step 3: Synthesis of (3R,4E)-3-methoxyhex-4-ene (Intermediate 4)

-

To a solution of the alcohol from Step 2 in anhydrous THF at 0 °C is added NaH (1.5 equiv).

-

The mixture is stirred for 30 minutes, and then methyl iodide (1.5 equiv) is added.

-

The reaction is stirred at room temperature overnight and then quenched with water.

-

The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.

Step 4: Sharpless Asymmetric Dihydroxylation to Diol (Intermediate 6)

-

To a solution of AD-mix-α (1.4 g/mmol of alkene) and methanesulfonamide (1.0 equiv) in a 1:1 mixture of t-BuOH and water at 0 °C is added the alkene from Step 3.

-

The reaction is stirred vigorously at 0 °C for 24 hours.

-

Sodium sulfite (1.5 g) is added, and the mixture is stirred for another hour at room temperature.

-

The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.

Step 5: Protection of Diols (Intermediate 7)

-

To a solution of the diol from Step 4 and 2,6-lutidine (3.0 equiv) in CH2Cl2 at 0 °C is added TBSOTf (2.5 equiv).

-

The reaction is stirred at room temperature for 1 hour and then quenched with saturated aqueous NaHCO3.

-

The product is extracted with CH2Cl2, and the organic layer is dried and concentrated.

Step 6: Selective Deprotection of Primary OTBS Ether (Intermediate 8)

-

To a solution of the fully protected sugar from Step 5 in methanol at 0 °C is added a catalytic amount of DL-10-camphorsulfonic acid (CSA).

-

The reaction is stirred for 45 minutes and then quenched with triethylamine.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 7: Oxidation to Aldehyde (Intermediate 9)

-

To a solution of the alcohol from Step 6 in CH2Cl2 is added Dess-Martin periodinane (1.5 equiv).

-

The reaction is stirred at room temperature for 1 hour.

-

The reaction is quenched with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3.

-

The product is extracted with CH2Cl2, and the organic layer is dried and concentrated.

Step 8: Deprotection to afford D-Chalcose (I)

-

To a solution of the aldehyde from Step 7 in THF at 0 °C is added TBAF (1.5 equiv).

-

The reaction is stirred for 1 hour at 0 °C.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield D-chalcose.

Synthesis of the C-3 Epimer of D-Chalcose

The synthesis of the C-3 epimer follows a nearly identical procedure, with the key difference being the use of AD-mix-β in the Sharpless asymmetric dihydroxylation step (Step 4), which affords the opposite stereochemistry at the C-2 position.[1]

Quantitative Data Summary

The following table summarizes the yields for each step in the synthesis of D-chalcose and its C-3 epimer.

| Step | Reaction | Reagents and Conditions | Yield (D-Chalcose) | Yield (C-3 Epimer) |

| 1-3 | Formation of Methylated Alcohol | Grignard reaction, Oxidation, Methylation | - | - |

| 4 | Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β, MeSO2NH2, t-BuOH/H2O | 82% | 82% |

| 5 | TBS Protection | TBSOTf, 2,6-lutidine, CH2Cl2 | 90% | - |

| 6 | Selective Deprotection | CSA, MeOH, 0°C | 59% | 60% |

| 7 | Oxidation | Dess-Martin periodinane, CH2Cl2 | 86% | 86% |

| 8 | Deprotection | TBAF, THF, 0°C | 84% | 83% |

| Overall | Total Synthesis | Nine Steps | 23% | 24% |

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of D-chalcose.

Caption: Synthetic workflow for the total synthesis of D-chalcose.

Alternative Synthetic Routes

While the presented nine-step synthesis is highly efficient, other approaches to the synthesis of D-chalcose have been reported. These often utilize different starting materials and synthetic strategies.

-

From Carbohydrate Precursors: Several stereospecific syntheses have been developed starting from readily available carbohydrates.[1] For instance, the conversion of desosamine into D-chalcose has been described.[1] Another notable route involves the preparation of a dichloro-dideoxy-galactopyranoside derivative followed by reduction.[3]

-

From Non-Carbohydrate Precursors: Racemic DL-chalcose has been synthesized from achiral starting materials such as acrolein dimer, methyl 2-cis-5-hexadienoate, and trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene.[1] These routes often involve Diels-Alder reactions to construct the pyranose ring. However, these methods typically require a resolution step to obtain the enantiomerically pure D-chalcose.

Conclusion

The detailed nine-step synthesis provides a reliable and efficient pathway to D-chalcose and its C-3 epimer, crucial for research in medicinal chemistry and drug development. The provided protocols and quantitative data offer a practical guide for the laboratory synthesis of these important deoxysugars. The visualization of the synthetic pathway aids in understanding the overall strategy and key transformations. This application note serves as a valuable resource for researchers aiming to synthesize D-chalcose and its analogues for further biological evaluation.

References

Application Notes and Protocols for Stereoselective Glycosylation of Chalcose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcose (4,6-dideoxy-3-O-methyl-D-xylo-hexose) is a deoxysugar component found in a variety of macrolide antibiotics, including chalcomycin, neutramycin, and lankamycin. The stereoselective synthesis of this compound-containing glycoconjugates is of significant interest in drug discovery and development, as the carbohydrate moiety often plays a crucial role in the biological activity and pharmacokinetic properties of these natural products. The stereochemistry of the glycosidic linkage, whether α or β, can dramatically influence the efficacy and selectivity of the resulting compounds.

However, the stereoselective glycosylation of this compound presents a significant challenge due to the absence of a participating group at the C-2 position, which typically directs the stereochemical outcome in the glycosylation of other sugars. This lack of a C-2 substituent often leads to the formation of mixtures of α and β anomers. These application notes provide an overview of potential stereoselective glycosylation methods applicable to this compound and detailed protocols for the preparation of key this compound-based glycosyl donors.

Challenges in Stereoselective Glycosylation of this compound

The primary challenge in the stereoselective glycosylation of 2-deoxy sugars like this compound is controlling the anomeric selectivity. Without a neighboring group at C-2 to shield one face of the oxocarbenium ion intermediate, both α and β glycosides can be formed. The final α/β ratio is influenced by a combination of factors, including:

-

The nature of the glycosyl donor: The leaving group at the anomeric center (e.g., halide, thioether, trichloroacetimidate) affects the reactivity and the reaction mechanism.

-

The promoter/activator system: The choice of Lewis or Brønsted acid used to activate the glycosyl donor is critical in directing the stereoselectivity.

-

Protecting groups: The protecting groups on the this compound ring can influence the conformation of the sugar and the reactivity of the glycosyl donor.

-

Reaction conditions: Solvent, temperature, and reaction time can all impact the stereochemical outcome.

-

The nucleophilicity of the glycosyl acceptor: The reactivity of the alcohol accepting the this compound unit can also play a role in the selectivity.

Strategic Approaches to Stereoselective this compound Glycosylation